N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with bromine, ethyl, and methyl groups, along with a sulfamoyl fluoride moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by bromination to introduce the bromine substituent The ethyl and methyl groups are then added through alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfamoyl fluoride group to sulfamides or other reduced forms.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluoride derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride
- N-[(4-bromo-3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride
- N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-ethylsulfamoyl fluoride
Uniqueness
N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of substituents on the pyrazole ring and the presence of the sulfamoyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2680539-49-3 |
---|---|
Molecular Formula |
C8H13BrFN3O2S |
Molecular Weight |
314.2 |
Purity |
95 |
Origin of Product |
United States |
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